Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a compound that belongs to the class of heterocyclic compounds, which are known for their diverse range of biological activities. These compounds have been extensively studied due to their potential applications in medicinal chemistry, particularly as antitumor agents. The interest in these compounds stems from their ability to interact with various biological targets, leading to the development of new therapeutic agents.
The antitumor activity of heterocyclic compounds is a significant area of research. For example, racemic ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate has shown antitumor activity in vivo, with its R and S isomers exhibiting differences in potency1. Similarly, the synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates has led to compounds with promising antitumor potential, as evidenced by their effects on human tumor cell lines and the establishment of structure–activity relationships2.
The pharmacological activity of heterocyclic compounds extends beyond antitumor effects. For instance, ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates have been prepared and tested for their antiinflammatory, analgesic, and ulcerogenic actions, as well as their ability to inhibit prostaglandin biosynthesis6. This highlights the versatility of heterocyclic compounds in addressing various pharmacological needs.
Heterocyclic compounds have also been explored for their potential as diuretic and antihypertensive agents. The compound 3-amino-1-(3,4-dichloro-α-methyl-benzyl)-2-pyrazolin-5-one (Bay g 2821) is an example of a potent diuretic with a rapid onset of activity, high capacity, and long duration of action, making it a candidate for treating hypertension5.
The synthesis of heterocyclic compounds is an important aspect of their application. A regioselective synthesis of methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate has been achieved, which is a practical approach to creating these compounds for further biological testing7.
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is classified under the category of pyrazine derivatives. Its Chemical Abstracts Service (CAS) number is 1458-18-0, and it has a molecular formula of with a molecular weight of approximately 222.03 g/mol . The compound's IUPAC name is methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, reflecting its structural features which include amino and carboxylate functional groups along with dichlorinated pyrazine moieties .
The synthesis of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate typically involves several steps:
The molecular structure of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate features:
The compound's structural representation can be summarized by its SMILES notation: COC(=O)C1=NC(Cl)=C(Cl)N=C1N
.
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate can participate in various chemical reactions:
The mechanism of action for methyl 3-amino-5,6-dichloropyrazine-2-carboxylate primarily relates to its biological activity as a potential pharmacological agent. The presence of the amino group allows for hydrogen bonding interactions with biological targets such as enzymes or receptors. Additionally, the dichloro substituents may influence its lipophilicity and binding affinity to target sites.
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate exhibits several notable physical and chemical properties:
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate has various scientific applications:
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0